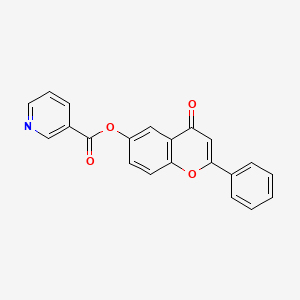
4-oxo-2-phenyl-4H-chromen-6-yl nicotinate
Vue d'ensemble
Description
4-oxo-2-phenyl-4H-chromen-6-yl nicotinate, also known as OPC, is a chemical compound that belongs to the class of coumarin derivatives. OPC has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate is not fully understood. However, it is believed that 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate exerts its therapeutic effects by modulating various signaling pathways involved in oxidative stress, inflammation, and cell proliferation. 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate has been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species, thus reducing oxidative stress. Additionally, 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate has been found to inhibit the activity of various pro-inflammatory cytokines, thus reducing inflammation. 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
4-oxo-2-phenyl-4H-chromen-6-yl nicotinate has been found to exhibit various biochemical and physiological effects. 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate has been found to reduce oxidative stress by increasing the activity of various antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate has been found to reduce inflammation by inhibiting the activity of various pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate in lab experiments is its low toxicity. 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate has been found to be relatively safe even at high doses. Additionally, 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate is readily available and can be synthesized easily. However, one of the limitations of using 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate. One area of research is the potential use of 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate and to identify its molecular targets. Another area of research is the development of novel formulations of 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate that can improve its solubility and bioavailability. Finally, further research is needed to evaluate the safety and efficacy of 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate in human clinical trials.
Applications De Recherche Scientifique
4-oxo-2-phenyl-4H-chromen-6-yl nicotinate has been extensively studied for its potential therapeutic applications in various diseases. 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4-oxo-2-phenyl-4H-chromen-6-yl nicotinate has been found to have a positive effect on cardiovascular health by improving blood flow and reducing blood pressure.
Propriétés
IUPAC Name |
(4-oxo-2-phenylchromen-6-yl) pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4/c23-18-12-20(14-5-2-1-3-6-14)26-19-9-8-16(11-17(18)19)25-21(24)15-7-4-10-22-13-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRFRRYDQIAMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-2-phenylchromen-6-yl) pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-dimethyl-N-[2-(4-morpholinyl)ethyl]-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4753484.png)
![ethyl 4-[N-(1H-indol-2-ylcarbonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4753490.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide](/img/structure/B4753501.png)

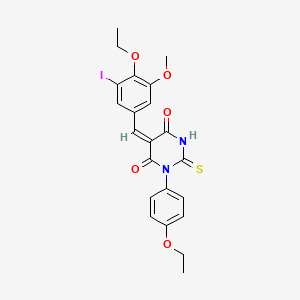
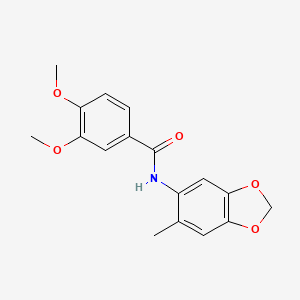
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4753518.png)

![2-(4-bromophenyl)-2-oxoethyl [(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]acetate](/img/structure/B4753527.png)
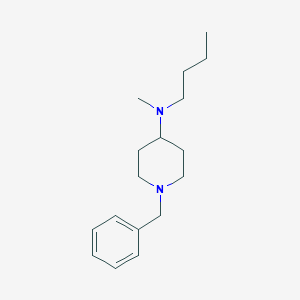
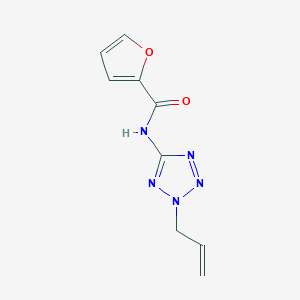
![N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4753561.png)
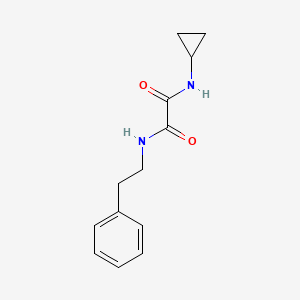
![N-[(4-allyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4753586.png)